

8-Azido-ATP: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: 8-Azido-ATP

Cat. No.: B1226070

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Introduction

8-Azidoadenosine 5'-triphosphate (**8-Azido-ATP**) is a powerful and versatile tool in the fields of biochemistry, molecular biology, and drug discovery. As a photo-reactive and often fluorescent analog of adenosine triphosphate (ATP), it serves as an invaluable probe for identifying and characterizing ATP-binding proteins, which represent a large and functionally diverse class of enzymes that are key targets for therapeutic intervention. This technical guide provides an in-depth overview of **8-Azido-ATP**, including its properties, experimental applications, and detailed protocols to facilitate its effective use in the laboratory.

Core Properties of 8-Azido-ATP

8-Azido-ATP mimics the natural ATP molecule, allowing it to bind to the ATP-binding sites of many enzymes. The key feature of **8-Azido-ATP** is the presence of an azido group at the 8th position of the adenine ring. Upon exposure to ultraviolet (UV) light, this azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the ATP-binding pocket. This process, known as photoaffinity labeling, enables the permanent tagging of ATP-binding proteins for subsequent identification and analysis. Some variants of **8-azido-ATP**, such as 8-azido-1,N6-etheno-ATP, also possess intrinsic fluorescence, allowing for direct visualization and quantification.^{[1][2][3]}

Quantitative Data Presentation

The utility of **8-Azido-ATP** and its derivatives is underscored by their specific biochemical and photophysical properties. The following tables summarize key quantitative data for **8-Azido-ATP** and related compounds, providing a reference for experimental design.

Table 1: Spectroscopic Properties of **8-Azido-ATP** Analogs

Compound	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) (L mmol ⁻¹ cm ⁻¹)	pH of Measurement	Reference(s)
8-Azido-ATP	281	13.3	7.5 (Tris-HCl)	[4] [5]
8-azido-1,N6-etheno-ATP	288, 302, 340 (neutral/basic)	Not specified	Neutral/Basic	[6]
8-azido-1,N6-etheno-ATP	324 (strong), 275, 354 (weak)	Not specified	Acidic	[6]

Table 2: Binding Affinities and Inhibition Constants of ATP Analogs

ATP Analog	Protein Target	Kd / Ki (μM)	Comments	Reference(s)
8-Azido-ATP	recA protein	4	Cross-linking efficiency of 10-70%	[7][8]
8-Azido-ATP	Kir6.2 ΔC26	2800 ± 400	Less potent inhibitor than ATP (Ki = 172 ± 7 μM)	[8][9]
8-Azido-ATP	Creatine Kinase (MM isoform)	12 (Half-maximal saturation)	Substrate for creatine kinase	[8][10]
2-Azido-ATP	Creatine Kinase (MM isoform)	5 (Half-maximal saturation)	Substrate for creatine kinase	[8][10]
8-Azido-2'-O-dansyl-ATP	Adenylate Kinase	0.25 ± 0.01	Reversible and competitive inhibitor in the dark	[11]
8-N ₃ -ATP	Na ⁺ /K ⁺ -ATPase	3.4	Competitive inhibitor of high-affinity ATP binding	[12]
ATP-γ-S	recA protein	< 4	Higher affinity than ATP and 8-Azido-ATP	[8]
AMP-PNP	recA protein	> 4	Lower affinity than ATP and 8-Azido-ATP	[8]

Experimental Protocols

The successful application of **8-Azido-ATP** relies on carefully designed and executed experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Photoaffinity Labeling of an ATP-Binding Protein

This protocol outlines the general steps for covalently labeling an ATP-binding protein using **8-Azido-ATP**.[\[8\]](#)[\[13\]](#)

Materials:

- Purified ATP-binding protein or cell lysate
- **8-Azido-ATP**
- Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
- UV lamp (254 nm)
- SDS-PAGE analysis reagents
- Detection method (e.g., autoradiography for radiolabeled **8-Azido-ATP**, Western blot for biotinylated **8-Azido-ATP**)

Methodology:

- Preparation of Reaction Mixture:
 - In a microcentrifuge tube, prepare a reaction mixture containing the purified target protein (e.g., 1-10 µM) or cell lysate (e.g., 100-500 µg total protein) in binding buffer.[\[13\]](#)
 - Add **8-Azido-ATP** to the desired final concentration (e.g., 1-100 µM). A starting concentration 10-fold higher than the expected dissociation constant (K_d) is recommended.[\[13\]](#)
 - Prepare control reactions:
 - No UV control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[\[13\]](#)

- Competition control: Pre-incubate the protein sample with a 100- to 1000-fold molar excess of unlabeled ATP for 15-30 minutes before adding the **8-Azido-ATP** probe.[\[13\]](#)
[\[14\]](#)
- No probe control: A sample without the **8-Azido-ATP** probe to identify endogenous protein bands.[\[13\]](#)
- Incubation:
 - Incubate the reaction mixtures in the dark at 4°C or room temperature for 15-60 minutes to allow for binding equilibrium to be reached.[\[13\]](#)[\[14\]](#)
- UV Cross-linking:
 - Place the open tubes on ice and irradiate with a UV lamp at 254 nm.[\[13\]](#)[\[15\]](#)
 - The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5 cm.[\[13\]](#)
 - Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment.
- Analysis:
 - After irradiation, add SDS-PAGE sample buffer to the reaction mixtures and heat to denature the proteins.
 - Separate the proteins by SDS-PAGE.
 - Detect the labeled protein using the appropriate method (e.g., autoradiography, streptavidin-HRP conjugate for Western blotting).[\[8\]](#) The covalently crosslinked protein will exhibit a slight increase in molecular weight.[\[8\]](#)

Protocol 2: Competition Assay to Confirm Specific Binding

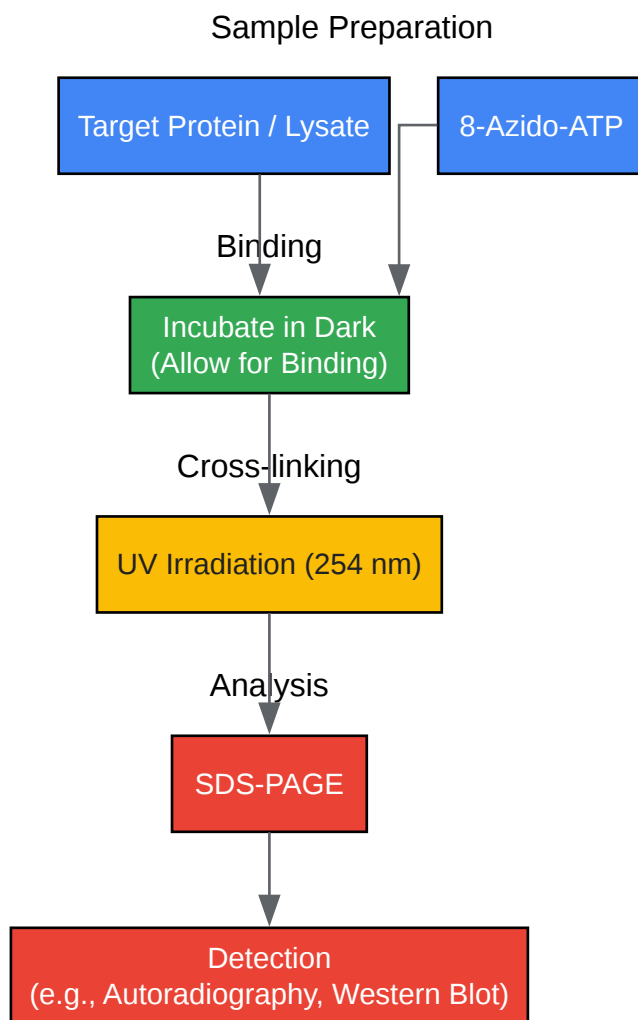
This protocol is essential for validating that **8-Azido-ATP** is binding to the specific ATP-binding site of the target protein.[\[14\]](#)[\[16\]](#)

Methodology:

- Set up Reactions:
 - Total Binding Sample: Prepare a reaction mixture with the target protein and the **8-Azido-ATP** probe as described in Protocol 1.[\[14\]](#)
 - Competition Sample: Prepare an identical reaction mixture, but pre-incubate it with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the **8-Azido-ATP** probe.[\[16\]](#)
- Incubation and UV Cross-linking:
 - Follow the incubation and UV cross-linking steps as described in Protocol 1.[\[16\]](#)
- Analysis:
 - Analyze the samples by SDS-PAGE and the appropriate detection method.
 - A significant reduction or complete elimination of the labeled protein band in the competition sample compared to the total binding sample indicates specific binding to the ATP-binding site.[\[16\]](#)

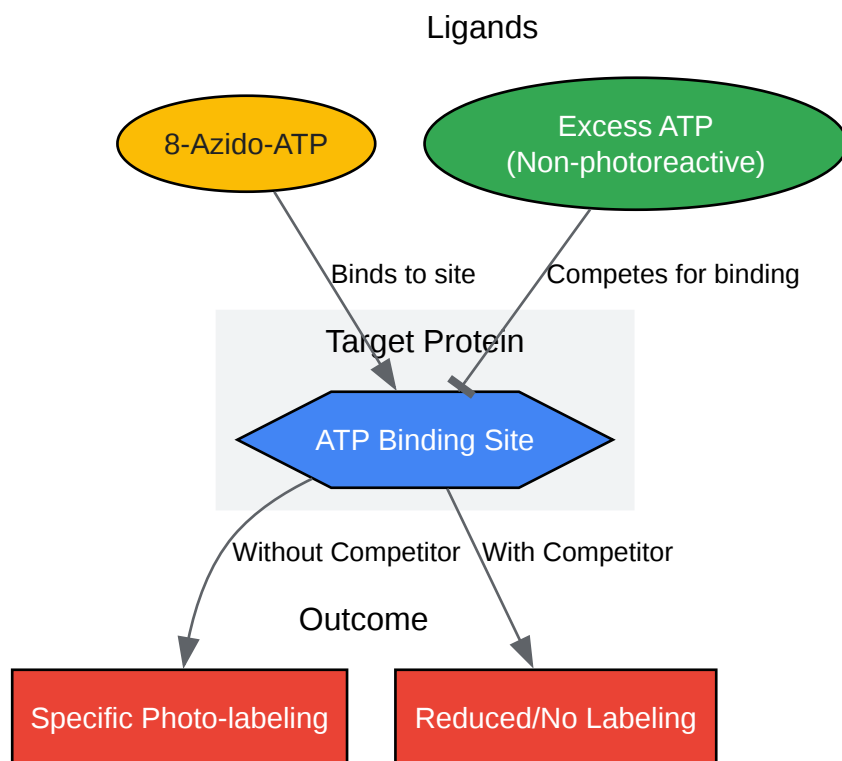
Visualizing Workflows and Pathways

Diagrams are crucial for understanding the experimental logic and the biological context of **8-Azido-ATP** applications.



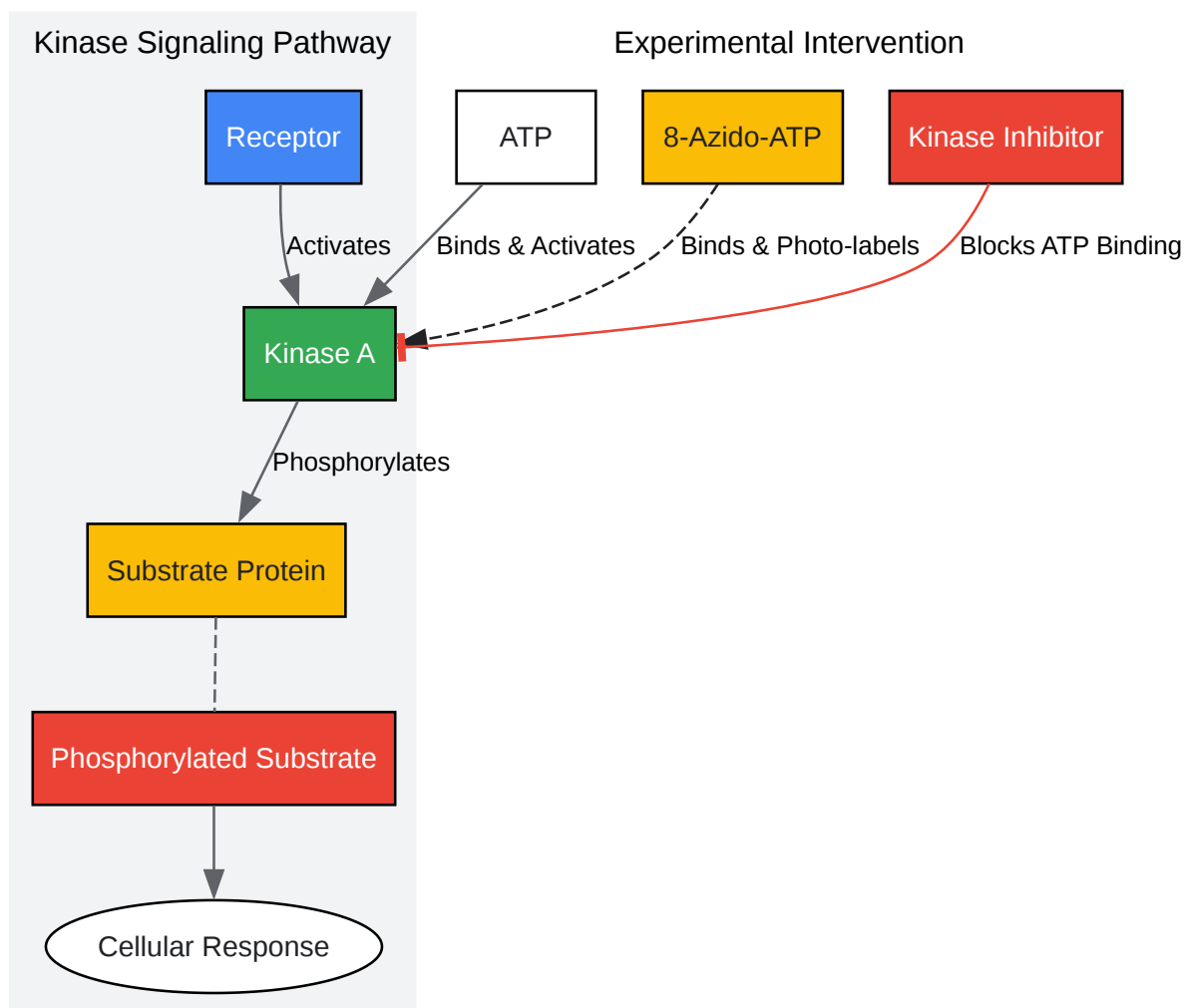
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Caption: Experimental workflow for photoaffinity labeling with **8-Azido-ATP**.



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Caption: Principle of a competition assay for validating specific binding.



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